![molecular formula C14H16ClN3O2 B2581411 N-(2-chlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014027-44-1](/img/structure/B2581411.png)
N-(2-chlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-(2-chlorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Scientific Research Applications
Efficient Synthesis Methods
A significant area of research is the development of efficient synthetic methods for pyrazole derivatives. For instance, Machado et al. (2011) demonstrated the highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, achieving significant reductions in reaction times and high yields (Machado et al., 2011). This methodology highlights the efficiency of modern synthetic techniques in producing pyrazole derivatives.
Computational Design and SAR Studies
The rational design and synthesis of pyrazole derivatives, including computational structure-activity relationship (SAR) studies, are critical for optimizing their properties for various applications. Singh et al. (2009) reported on the computational design and study of novel pyrazole derivatives, aiming to optimize inhibition of protein kinases through modification of the pyrazole scaffold (Singh et al., 2009). These studies are instrumental in guiding the development of compounds with desired biological activities.
Corrosion Inhibition
Research into the application of pyrazole derivatives for corrosion protection of metals has also been documented. Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel, demonstrating significant inhibition efficiency through electrochemical and computational approaches (Paul et al., 2020). This research showcases the potential of pyrazole derivatives in industrial applications related to corrosion protection.
Antimicrobial and Anticancer Agents
Furthermore, the exploration of pyrazole derivatives as potential antimicrobial and anticancer agents represents a significant area of biomedical research. Hafez et al. (2016) synthesized novel pyrazole derivatives with promising antimicrobial and anticancer activities, offering new avenues for the development of therapeutic agents (Hafez et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-chlorophenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-3-18-9-10(14(17-18)20-4-2)13(19)16-12-8-6-5-7-11(12)15/h5-9H,3-4H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKFBBHJHDYIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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